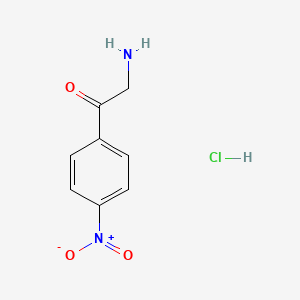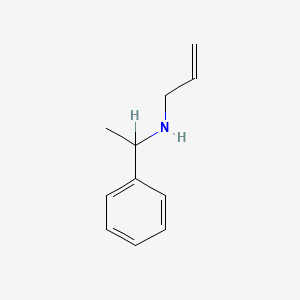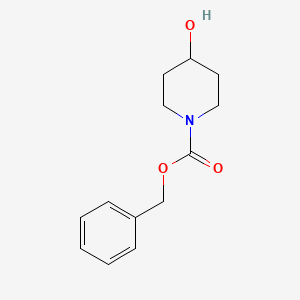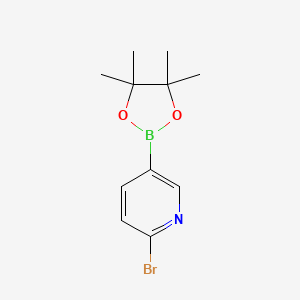
5-硝基吡啶-3,4-二胺
描述
3,4-Diamino-5-nitropyridine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Diamino-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Diamino-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diamino-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
绿色化学:多组分合成
该化合物用于符合绿色化学原理的多组分反应。这些反应旨在降低环境影响并提高原子经济性。 通过多组分反应合成不对称 5-硝基吡啶,显著缩短反应时间,减少步骤数量,提高产率,从而促进更可持续的化学工艺 .
材料科学:电荷转移过程
在材料科学中,5-硝基吡啶-3,4-二胺衍生物在电荷转移过程中具有应用价值。 它们独特的结构特性使其适合用于有机金属化学,有可能推动新材料开发的进步 .
晶体工程:晶体生长和结构
该化合物在晶体工程中也很重要,它用于晶体的生长和结构分析。 研究集中在它的热学、线性光学和非线性光学性质,这些性质对于理解和开发新型晶体材料至关重要 .
有机合成:取代反应法
取代反应法使用5-硝基吡啶-3,4-二胺来实现合成各种取代吡啶的高区域选择性和产率。 该方法对于创建具有特定官能团的复杂有机分子非常有价值 .
药物开发:抗高血压药物
5-硝基吡啶-3,4-二胺衍生物与抗高血压药物类别相关,例如硝苯地平和尼群地平,它们作为钙通道阻滞剂。 3-硝基苯基取代基的结构特征是这些化合物的独特特征,强调了该化合物在开发新的有效药物方面的重要性 .
杂环化学:咪唑[4,5-b]吡啶的合成
该化合物是合成咪唑[4,5-b]吡啶的前体,这是一类重要的杂环化合物,具有广泛的生物活性。 这些衍生物通过涉及二胺和醛的反应合成,导致在生物学和疾病治疗研究中具有重要意义的结构 .
分析化学:光谱分析
在分析化学中,5-硝基吡啶-3,4-二胺因其光谱性质而受到研究。 质谱和红外光谱用于分析其结构,并了解其与其他物质的相互作用,这对于鉴定和量化各种样品中的该化合物至关重要 .
生化分析
Biochemical Properties
3,4-Diamino-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated potassium channels, which are crucial for maintaining the electrical excitability of cells . The nature of these interactions involves the blocking of these channels, which can influence the flow of potassium ions in and out of cells. This interaction is essential for the compound’s role in improving muscle strength in conditions like Lambert-Eaton Myasthenic Syndrome .
Cellular Effects
The effects of 3,4-Diamino-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by blocking voltage-gated potassium channels, which extends the interval during which calcium channels remain open . This action increases the release of acetylcholine at the neuromuscular junction, thereby enhancing muscle contraction and strength. Additionally, 3,4-Diamino-5-nitropyridine impacts cell signaling pathways, gene expression, and cellular metabolism by modulating ion flow and neurotransmitter release .
Molecular Mechanism
At the molecular level, 3,4-Diamino-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It blocks voltage-gated potassium channels, which prevents the efflux of potassium ions and prolongs the depolarization phase of the action potential . This mechanism enhances the influx of calcium ions, leading to increased neurotransmitter release and improved muscle contraction. The compound’s ability to inhibit or activate enzymes and alter gene expression further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diamino-5-nitropyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Diamino-5-nitropyridine remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained improvements in muscle strength, but the potential for adverse effects increases with prolonged use .
Dosage Effects in Animal Models
The effects of 3,4-Diamino-5-nitropyridine vary with different dosages in animal models. At lower doses, the compound effectively enhances muscle strength without significant adverse effects . At higher doses, toxic effects such as diarrhea, blurred vision, and fatigue have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3,4-Diamino-5-nitropyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of ions and neurotransmitters within cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3,4-Diamino-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. For example, the compound’s ability to block potassium channels is dependent on its distribution to the neuromuscular junction . The efficiency of transport and distribution mechanisms determines the compound’s overall efficacy and safety.
Subcellular Localization
The subcellular localization of 3,4-Diamino-5-nitropyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization to the neuromuscular junction is essential for its role in enhancing muscle contraction . Understanding the factors that influence subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-nitropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUADEPNIQXNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195764 | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-68-7 | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)










